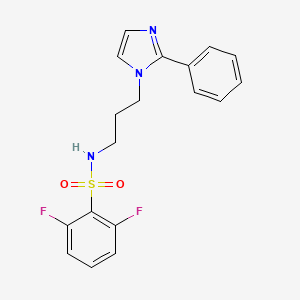

2,6-difluoro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-[3-(2-phenylimidazol-1-yl)propyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2N3O2S/c19-15-8-4-9-16(20)17(15)26(24,25)22-10-5-12-23-13-11-21-18(23)14-6-2-1-3-7-14/h1-4,6-9,11,13,22H,5,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUJQTQRSCDYJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN2CCCNS(=O)(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde under acidic conditions.

Attachment of the Imidazole to the Propyl Chain: This step involves the alkylation of the imidazole with a suitable propyl halide, often using a base such as potassium carbonate in a polar aprotic solvent.

Introduction of the Benzenesulfonamide Core: The final step involves the sulfonation of the difluorobenzene with chlorosulfonic acid, followed by the coupling of the resulting sulfonyl chloride with the imidazole-containing propylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The difluoro groups can be substituted with nucleophiles under appropriate conditions.

Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.

Coupling Reactions: The benzenesulfonamide core can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino-substituted derivative, while coupling reactions could produce more complex biaryl structures .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a scaffold for drug design, particularly for developing agents with potential anti-inflammatory , antimicrobial , and anticancer properties. Its unique structure allows for modifications that can enhance efficacy against specific targets.

Case Study: Antimicrobial Activity

In vitro studies have demonstrated that 2,6-difluoro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide exhibits significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are as follows:

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 50 | 19 |

These results indicate comparable efficacy to standard antibiotics like ceftriaxone .

Biological Studies

The compound can act as a probe to study enzyme interactions and receptor binding due to its structural features. The imidazole ring is known for its ability to coordinate with metal ions and participate in hydrogen bonding, influencing enzyme activity and receptor functions .

Material Science

In material science, the compound's properties make it suitable for developing new materials with specific electronic or optical characteristics. Its difluoro groups enhance lipophilicity, which can improve the material's performance in electronic applications .

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, influencing enzyme activity or receptor function. The difluoro groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of the target compound with three benzimidazole derivatives from pharmacopeial literature :

*Calculated based on molecular formulas.

Key Observations :

- The target compound uniquely combines a sulfonamide group with a mono-imidazole ring, distinguishing it from bibenzimidazole derivatives (Compounds a, c). The sulfonamide group enhances solubility in polar solvents compared to carboxy or carboxamide groups in Compounds b and c .

- Fluorine substitution is absent in the compared compounds, suggesting the target may exhibit superior metabolic stability and altered electronic interactions in biological systems .

Pharmacological Implications

- Target Compound: The sulfonamide group may target enzymes like carbonic anhydrase, while the imidazole could interact with histamine or cytochrome P450 receptors. Fluorine atoms may reduce off-target effects compared to non-fluorinated analogs .

- Compound c : The carboxamide and biphenyl moieties imply kinase inhibition or anticancer applications, common in tyrosine kinase inhibitors .

Crystallographic and Computational Studies

- Structural elucidation of the target compound would likely involve SHELXL for refinement and ORTEP-3 for 3D visualization, as seen in small-molecule crystallography .

Biological Activity

2,6-Difluoro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure that includes a benzenesulfonamide core, difluoro substitutions, and an imidazole moiety, which may contribute to its pharmacological properties.

- Molecular Formula : C₁₈H₁₇F₂N₃O₂S

- Molecular Weight : 377.4 g/mol

- CAS Number : 1421461-91-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The imidazole ring can participate in hydrogen bonding and metal ion coordination, influencing enzyme activity and receptor functions. The difluoro groups enhance lipophilicity, aiding in cellular penetration and interaction with intracellular targets .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In vitro studies indicate that it exhibits significant antibacterial activity against various pathogens. For instance:

- Minimum Inhibitory Concentration (MIC) : The MIC values for certain bacterial strains range from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. faecalis | 40 | 29 |

| P. aeruginosa | 50 | 24 |

| S. typhi | 45 | 30 |

| K. pneumoniae | 50 | 19 |

Anticancer Activity

Research has also highlighted the compound's potential anticancer effects. Studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include those related to the mitogen-activated protein kinase (MAPK) signaling pathway.

Case Studies

-

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound). Results demonstrated that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics, suggesting its potential as a lead compound in antibiotic development . -

Anticancer Research

Another study focused on the anticancer properties of imidazole-containing compounds. It was found that the target compound induced apoptosis in human cancer cell lines, with IC₅₀ values indicating effective concentrations for therapeutic applications.

Q & A

Basic Question: What are the recommended synthetic routes and purification methods for 2,6-difluoro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzenesulfonamide?

Answer:

The synthesis typically involves a multi-step approach:

Core Formation : React 2,6-difluorobenzenesulfonyl chloride with a propylamine derivative to form the sulfonamide backbone.

Imidazole Coupling : Introduce the 2-phenyl-1H-imidazole moiety via nucleophilic substitution or copper-catalyzed cross-coupling under inert conditions (e.g., N₂ atmosphere) .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Analytical techniques like HPLC and NMR (¹H/¹³C) are critical for verifying structural integrity .

Basic Question: How is the compound characterized structurally, and what analytical tools are essential?

Answer:

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and imidazole protonation states .

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular weight validation and fragmentation pattern analysis .

- X-ray Crystallography : For unambiguous 3D structural determination. Software like SHELX is used for refinement, leveraging diffraction data to resolve bond angles and torsional strain in the imidazole-propyl linkage .

Advanced Question: How can researchers optimize reaction yields for the imidazole coupling step?

Answer:

Yield optimization requires addressing common challenges:

- Catalyst Selection : Screen palladium/copper catalysts (e.g., Pd(OAc)₂ vs. CuI) to enhance coupling efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may increase side reactions; test mixed solvents (e.g., THF/H₂O) .

- Temperature Control : Gradual heating (60–80°C) minimizes decomposition.

- Design of Experiments (DoE) : Use factorial designs to identify interactions between variables (e.g., catalyst loading, reaction time) .

Advanced Question: How can contradictory structure-activity relationship (SAR) data for fluorinated sulfonamides be resolved?

Answer:

Contradictions often arise from substituent electronic effects or assay variability. Strategies include:

- Comparative SAR Studies : Synthesize analogs (e.g., 3,4-difluoro or methoxy-substituted derivatives) to isolate electronic vs. steric contributions .

- Computational Modeling : Density Functional Theory (DFT) calculations to predict electrostatic potential maps and correlate with bioactivity (e.g., fluorine’s electron-withdrawing effects on sulfonamide acidity) .

- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature) to minimize variability in enzyme inhibition assays .

Basic Question: What biological activities have been reported for this compound, and how are they screened?

Answer:

Reported activities include:

- Enzyme Inhibition : Carbonic anhydrase isoforms (e.g., CA-IX/XII) via sulfonamide-Zn²⁺ coordination. Screen using fluorimetric assays with 4-nitrophenyl acetate as a substrate .

- Antimicrobial Activity : Test against Gram-positive/negative strains (MIC assays) and biofilm formation .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Question: What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?

Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions between the sulfonamide group and enzyme active sites (e.g., CA-IX). Validate with mutagenesis studies .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

- Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .

Advanced Question: How does the compound’s stability vary under physiological conditions, and how is this assessed?

Answer:

- pH Stability : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via HPLC. Fluorine substituents enhance stability in acidic environments .

- Thermal Degradation : TGA/DSC analysis to identify decomposition thresholds.

- Metabolic Stability : Use liver microsomes (e.g., human S9 fraction) to assess CYP450-mediated oxidation of the imidazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.